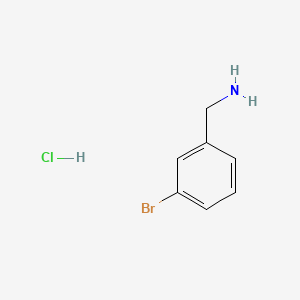

3-Bromobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEQUCUBWNAUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369312 | |

| Record name | 3-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-54-1 | |

| Record name | 3-Bromobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromobenzylamine Hydrochloride: A Technical Guide to Its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromobenzylamine hydrochloride, a key reagent and building block in pharmaceutical and chemical research. The information is presented to facilitate its use in laboratory settings and to provide essential data for drug development and synthesis planning.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of 3-bromobenzylamine. The addition of the hydrochloride moiety enhances the compound's stability and solubility in aqueous media, making it more convenient for various applications compared to its free base form.

Data Summary

A compilation of the key physical and chemical identifiers for this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 39959-54-1 | [1][2][3][4] |

| Molecular Formula | C₇H₉BrClN or C₇H₈BrN·HCl | [1][2][4][5] |

| Molecular Weight | 222.51 g/mol | [1][2][3][4] |

| Appearance | White to almost white or off-white crystalline solid or powder | [3][6] |

| Melting Point | 218-221 °C (literature) | [2][4][6][7] |

| Vapor Pressure | 2 mm Hg (at 0 °C) | [3][7] |

| Solubility | Good solubility in water | [3] |

| Sensitivity | Hygroscopic (moisture sensitive) | [2][3][6] |

| Purity | Typically available in 96%, 97%+, or 98% purity | [2][5][7] |

Structural Information

IUPAC Name: (3-bromophenyl)methanamine;hydrochloride[2][3][5]

SMILES: C1=CC(=CC(=C1)Br)CN.Cl[2][5]

InChI Key: UGEQUCUBWNAUJS-UHFFFAOYSA-N[2][3]

Synonyms:

-

(3-Bromophenyl)methanamine hydrochloride[3]

-

3-Bromobenzylamine HCl[3]

-

m-Bromobenzylamine hydrochloride[3]

-

3-Bromophenyl methylamine hydrochloride[3]

-

Benzenemethanamine, 3-bromo-, hydrochloride[3]

Experimental Methodologies

Determination of Melting Point

The melting point of this compound is a crucial indicator of its purity. A standard method for its determination is as follows:

-

Sample Preparation: A small, dry sample of the crystalline powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used. The apparatus typically consists of a heated block with a sample holder, a light source, and a magnifying lens or camera for observation.

-

Measurement: The capillary tube is placed in the heating block. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For this compound, this range is consistently reported as 218-221 °C.[2][4][6][7]

Assessment of Appearance and Solubility

-

Appearance: The color and physical state of the compound are visually inspected under well-lit conditions. It is typically a white to off-white crystalline solid.[3][6]

-

Solubility: A qualitative assessment of solubility can be performed by adding a small amount of the compound to a test tube containing a known solvent (e.g., water, methanol, ethanol) at room temperature. The mixture is agitated, and the degree of dissolution is observed. This compound is noted to have good solubility in water.[3]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a chemical compound like this compound.

Caption: Figure 1: General Workflow for Chemical Compound Characterization.

Handling and Storage

Given its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent the absorption of moisture.[3][6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound (39959-54-1) for sale [vulcanchem.com]

- 4. This compound | 39959-54-1 [chemicalbook.com]

- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 3-溴苄胺 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

3-Bromobenzylamine hydrochloride chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromobenzylamine hydrochloride, a key building block in synthetic organic chemistry and drug discovery. It details the compound's chemical structure, physicochemical properties, a representative synthetic protocol, and its application in the development of targeted therapeutics.

Core Compound Information

Chemical Structure:

Figure 1: Chemical structure of this compound.

This compound is an organic salt consisting of a benzylamine core substituted with a bromine atom at the meta position of the benzene ring. The amine group is protonated to form the hydrochloride salt, which enhances the compound's stability and solubility in aqueous media.

CAS Number: 39959-54-1

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉BrClN | |

| Molecular Weight | 222.51 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 218-221 °C (lit.) | |

| Solubility | Soluble in water and polar organic solvents. | |

| Hygroscopicity | Hygroscopic | |

| ¹H NMR (DMSO-d₆) | See publicly available spectra for peak assignments. | [1] |

| ¹³C NMR | See publicly available spectra for peak assignments. |

Synthetic Protocol: Reductive Amination

A common and efficient method for the synthesis of 3-Bromobenzylamine is the reductive amination of 3-bromobenzaldehyde. The following protocol is a representative procedure.

Reaction Scheme:

3-Bromobenzaldehyde + NH₃ + [Reducing Agent] → 3-Bromobenzylamine

Materials:

-

3-Bromobenzaldehyde

-

Ammonia source (e.g., ammonia in methanol, ammonium acetate)

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Hydrochloric acid (for salt formation)

-

Standard laboratory glassware and purification apparatus

Experimental Procedure:

-

Imine Formation: Dissolve 3-bromobenzaldehyde (1 equivalent) in an anhydrous solvent such as methanol. Add the ammonia source (e.g., a 7N solution of ammonia in methanol, 1.5-2 equivalents) to the solution at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Salt Formation: Filter the solution and concentrate under reduced pressure to obtain the crude 3-bromobenzylamine free base. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Purification: The precipitated this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield the final product.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Brominated aromatic compounds are valuable scaffolds in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The bromine atom serves as a versatile handle for introducing various chemical moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core structure to optimize the potency and selectivity of the inhibitor. This compound can be utilized as a foundational piece in the construction of more complex molecules targeting kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program aimed at developing novel kinase inhibitors.

Figure 2: Workflow for Kinase Inhibitor Development. This diagram outlines the process from the initial precursor synthesis using this compound, through molecular diversification via cross-coupling reactions to generate a compound library, and finally to biological screening and lead optimization.

References

An In-depth Technical Guide to the Solubility of 3-Bromobenzylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromobenzylamine hydrochloride in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulation, and other research and development activities. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid crystalline substance like this compound, solubility is a thermodynamic equilibrium between the solid and the dissolved state. This equilibrium can be influenced by several factors, including the chemical nature of the solute and solvent (polarity, hydrogen bonding capacity), temperature, pressure, and the pH of the solution. As an amine hydrochloride salt, this compound is generally more soluble in polar solvents compared to its free base form due to the ionic nature of the salt.

Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, by combining qualitative descriptions from chemical suppliers, data for structurally similar compounds, and general principles of solubility, we can compile a useful profile. The following table summarizes the available information.

| Solvent | Chemical Class | Polarity (Dielectric Constant) | Quantitative Solubility ( g/100 mL) | Qualitative Solubility | Data Source/Rationale |

| Methanol (MeOH) | Protic, Polar | 32.7 | ~2.5 (estimated) | Soluble | Based on data for 2-Bromobenzylamine hydrochloride (25 mg/mL) and general solubility of amine salts in alcohols. |

| Ethanol (EtOH) | Protic, Polar | 24.5 | Likely soluble | Soluble | Amine hydrochlorides generally show good solubility in lower alcohols. |

| Isopropanol (IPA) | Protic, Polar | 19.9 | Moderately soluble | Moderately Soluble | Polarity is lower than methanol and ethanol, suggesting slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 46.7 | Likely high | Very Soluble | High polarity and hydrogen bond accepting character favor dissolution of salts. |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | Likely high | Soluble | A common polar aprotic solvent for organic salts. |

| Acetonitrile (ACN) | Aprotic, Polar | 37.5 | Sparingly soluble | Sparingly Soluble | While polar, it is a weaker solvent for salts compared to DMSO or DMF. |

| Acetone | Aprotic, Polar | 20.7 | Sparingly to slightly soluble | Sparingly Soluble | Lower polarity and weaker hydrogen bonding interactions. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | 9.1 | Insoluble to very slightly soluble | Insoluble | Low polarity makes it a poor solvent for ionic salts. |

| Toluene | Aprotic, Nonpolar | 2.4 | Insoluble | Insoluble | Very low polarity. |

| Hexane | Aprotic, Nonpolar | 1.9 | Insoluble | Insoluble | Very low polarity. |

Note: The quantitative value for Methanol is an estimation based on a structurally similar compound and should be experimentally verified. Other qualitative descriptions are based on general chemical principles and information from chemical suppliers.

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] The following protocol is a generalized procedure based on guidelines such as those found in the United States Pharmacopeia (USP) <1236>.[1][4]

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. An amount that is visibly in excess after equilibration is necessary to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. The time required may need to be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, one of the following methods can be used:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the solid material.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. Pre-wetting the filter with the solvent can help minimize loss of the analyte due to adsorption.

-

-

-

Sample Analysis:

-

Accurately dilute the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

Spectroscopic Profile of 3-Bromobenzylamine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the available spectroscopic data for 3-Bromobenzylamine hydrochloride (CAS Number: 39959-54-1). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize spectroscopic techniques for compound identification and characterization. While a complete set of publicly available, quantitative spectral data for the hydrochloride salt is limited, this document compiles existing information and provides standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound. It should be noted that detailed, experimentally verified peak lists for the hydrochloride salt are not consistently available across all standard spectroscopic methods in publicly accessible databases. Data for the free base, 3-Bromobenzylamine, is included for comparative purposes where available.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | DMSO-d6 | Data not fully available | - | - | Aromatic Protons (approx. 7.4-7.7 ppm), Methylene Protons (-CH₂-) (approx. 4.1 ppm), Amine Protons (-NH₃⁺) (approx. 8.6 ppm, broad) |

| 3-Bromobenzylamine (Free Base) | CDCl₃ | 7.39 | t | 1H | Ar-H |

| 7.27 | d | 1H | Ar-H | ||

| 7.18 | d | 1H | Ar-H | ||

| 7.11 | t | 1H | Ar-H | ||

| 3.84 | s | 2H | -CH₂- | ||

| 1.55 | s (br) | 2H | -NH₂ |

Note: The ¹H NMR spectrum for this compound is available on ChemicalBook, but a detailed peak list is not provided.[1] The chemical shifts for the hydrochloride salt are expected to be downfield compared to the free base due to the protonation of the amine group.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound | Not Available | Data not available | - |

| 3-Bromobenzylamine (Free Base) | CDCl₃ | 144.1 | C-Ar (quaternary) |

| 130.8 | C-Ar | ||

| 130.0 | C-Ar | ||

| 128.8 | C-Ar | ||

| 125.6 | C-Ar | ||

| 122.5 | C-Ar (C-Br) | ||

| 46.1 | -CH₂- |

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (salt) | 3200-2800 (broad) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| N-H | 1600-1500 | Bending |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-N | 1250-1020 | Stretching |

| C-Br | 700-500 | Stretching |

Note: An experimental IR spectrum with a detailed peak list for this compound is not publicly available. The table indicates the expected absorption regions based on the compound's structure.

Table 4: Mass Spectrometry (MS) Data

| Technique | Expected m/z value | Fragment |

| ESI-MS | 186.99 / 188.99 | [M+H]⁺ of the free base (isotopic pattern due to Br) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical for sample solubility and to avoid interference with the analyte signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30° or 45° pulse, a spectral width of 0 to 200 ppm, and a longer acquisition time and/or a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base.

-

The mass-to-charge ratio (m/z) of the ions is measured.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Spectroscopic Analysis Workflow.

References

3-Bromobenzylamine Hydrochloride: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzylamine hydrochloride is a commercially available and versatile bifunctional building block that has found significant application in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a reactive benzylamine moiety and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations. The hydrochloride salt form enhances its stability and ease of handling compared to the free base. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound, highlighting its role as a crucial intermediate in the synthesis of complex organic molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 39959-54-1 | [1] |

| Molecular Formula | C₇H₉BrClN | [2][3] |

| Molecular Weight | 222.51 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 218-221 °C (lit.) | [3] |

| Vapor Pressure | 2 mmHg (0 °C) | [3] |

| Solubility | Soluble in water and polar organic solvents. | |

| SMILES | Cl.NCc1cccc(Br)c1 | [3] |

| InChI | 1S/C7H8BrN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H | [3] |

Key Synthetic Applications and Experimental Protocols

This compound serves as a valuable precursor in a variety of important organic reactions, enabling the construction of diverse molecular scaffolds. The following sections detail the methodologies for several key transformations.

N-Acylation: Synthesis of Substituted Benzamides

N-acylation of the primary amine functionality of 3-bromobenzylamine is a fundamental transformation used to introduce various acyl groups, leading to the formation of substituted benzamides. These amides are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of N-(3-bromobenzyl)acetamide

This protocol describes a general procedure for the N-acetylation of an amine using acetic anhydride.[3][5][6][7]

-

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the suspension and stir until the starting material dissolves.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain N-(3-bromobenzyl)acetamide.

-

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[8][9] this compound can be used as the amine component to synthesize a variety of substituted secondary amines.

Experimental Protocol: Synthesis of N-(3-bromobenzyl)benzylamine

This protocol outlines a general procedure for the reductive amination of benzaldehyde with an amine using sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent.[2][10]

-

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA) or another suitable base

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) and triethylamine (1.1 eq) in DCE, add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(3-bromobenzyl)benzylamine.

-

Buchwald-Hartwig Amination: Synthesis of N-Aryl Benzylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an amine and an aryl halide.[11][12] In this context, the amine functionality of 3-bromobenzylamine can be coupled with various aryl halides.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-N-(3-bromobenzyl)amine

This is a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.[13][14][15]

-

Materials:

-

3-Bromobenzylamine

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Celite

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene, followed by 4-bromoanisole (1.0 eq) and 3-bromobenzylamine (1.2 eq).

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Dilute with diethyl ether and filter through a pad of Celite.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield N-(4-methoxyphenyl)-N-(3-bromobenzyl)amine.

-

Suzuki Coupling: Synthesis of Biarylmethylamines

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, enabling the formation of carbon-carbon bonds.[16][17][18] The bromine atom on the aromatic ring of this compound makes it an ideal substrate for this reaction.

Experimental Protocol: Synthesis of 3-Phenylbenzylamine

This procedure is adapted from a general protocol for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid.[18][19]

-

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane/Water mixture

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours under an argon atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution.

-

Purify the crude product by column chromatography on silica gel to obtain 3-phenylbenzylamine.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 3. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. rsc.org [rsc.org]

- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. benchchem.com [benchchem.com]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. globalconference.info [globalconference.info]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. dspace.mit.edu [dspace.mit.edu]

The Strategic Role of 3-Bromobenzylamine Hydrochloride in the Development of Targeted Kinase Inhibitors

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. Within this context, strategically chosen building blocks are paramount to the successful design and synthesis of novel therapeutic agents. 3-Bromobenzylamine hydrochloride has emerged as a valuable scaffold, offering a unique combination of structural features that are instrumental in the development of kinase inhibitors, particularly those targeting key pathways in angiogenesis and tumor progression. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of pyrrolo[2,3-d]pyrimidine-based inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

Core Applications in Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of complex heterocyclic compounds. The presence of the bromine atom on the phenyl ring provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting molecules.

The 3-bromobenzyl moiety itself is a key pharmacophoric element in a number of kinase inhibitors. Its size, lipophilicity, and ability to form specific interactions within the ATP-binding pocket of kinases contribute significantly to the potency and selectivity of the final compound.

Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

A prime example of the utility of this compound's core structure is in the synthesis of N4-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines. While many synthetic routes to this scaffold exist, a common approach involves the use of 3-bromoaniline, a close structural analog of the free base of this compound. The general synthetic strategy allows for the introduction of diverse substituents on the benzyl group at the N7 position, facilitating the exploration of SAR.

A representative synthetic workflow for this class of compounds is outlined below:

Caption: Synthetic workflow for pyrrolo[2,3-d]pyrimidine inhibitors.

Targeting the VEGFR/PDGFR Signaling Pathway

Compounds derived from this compound, particularly the pyrrolo[2,3-d]pyrimidine series, have shown significant inhibitory activity against VEGFR-2 and PDGFRβ, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2 and PDGFRβ, these compounds can effectively block the signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

The downstream signaling cascade initiated by VEGFR and PDGFR activation is complex, involving multiple interconnected pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[2]

Caption: Inhibition of VEGFR/PDGFR signaling by derived compounds.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the N7-benzyl substituent in the N4-(3-bromophenyl)pyrrolo[2,3-d]pyrimidine series has provided valuable insights into the SAR for VEGFR-2 and PDGFRβ inhibition. The data presented in the following table summarizes the in vitro inhibitory activity of a selection of these compounds.

| Compound ID | N7-Substituent | VEGFR-2 IC50 (µM)[1] | PDGFRβ IC50 (µM)[1] |

| 1a | Benzyl | 0.045 | 0.022 |

| 1b | 2-Fluorobenzyl | 0.028 | 0.015 |

| 1c | 3-Fluorobenzyl | 0.031 | 0.018 |

| 1d | 4-Fluorobenzyl | 0.025 | 0.013 |

| 1e | 2-Chlorobenzyl | 0.039 | 0.020 |

| 1f | 3-Chlorobenzyl | 0.042 | 0.024 |

| 1g | 4-Chlorobenzyl | 0.033 | 0.017 |

| 1h | 2-Methylbenzyl | 0.051 | 0.028 |

| 1i | 3-Methylbenzyl | 0.048 | 0.026 |

| 1j | 4-Methylbenzyl | 0.036 | 0.019 |

Analysis of this data reveals that small, electron-withdrawing substituents on the benzyl ring, particularly at the 2- and 4-positions, tend to enhance the inhibitory potency against both VEGFR-2 and PDGFRβ. This suggests that these modifications may lead to more favorable interactions within the kinase active site.

Experimental Protocols

General Synthesis of N4-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines

Materials:

-

N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

-

Substituted benzyl halide (e.g., 4-fluorobenzyl bromide)

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

To a solution of N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add the respective substituted benzyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N4-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).

Materials:

-

Recombinant human VEGFR-2 or PDGFRβ kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (typically ≤1%).

-

To the wells of a 96-well plate, add the kinase buffer, the substrate solution, and the test compound dilutions.

-

Initiate the kinase reaction by adding the recombinant kinase enzyme to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Caption: A typical workflow for kinase inhibitor drug discovery.

Conclusion

This compound and its structural congeners represent a valuable class of building blocks in medicinal chemistry, particularly for the development of targeted kinase inhibitors. The inherent reactivity of the bromo-substituent, combined with the favorable pharmacophoric properties of the benzylamine core, provides a robust platform for the synthesis of potent and selective inhibitors of key oncogenic pathways. The successful application of this scaffold in the generation of pyrrolo[2,3-d]pyrimidine-based inhibitors of VEGFR and PDGFR underscores its potential in the ongoing quest for novel anticancer therapeutics. Further exploration of this versatile building block is warranted to unlock its full potential in drug discovery.

References

Reactivity of the Amine Group in 3-Bromobenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzylamine hydrochloride is a versatile primary amine building block utilized extensively in medicinal chemistry and organic synthesis. Its reactivity is centered on the nucleophilic character of the primary amine, which is modulated by the electronic effects of the bromo-substituted phenyl ring and the practical consideration of its hydrochloride salt form. This guide provides an in-depth analysis of the amine group's reactivity, presenting key physicochemical data, discussing the electronic and steric factors that govern its nucleophilicity, and detailing experimental protocols for its most common and critical synthetic transformations, including N-acylation, N-alkylation, reductive amination, and N-arylation.

Physicochemical and Reactivity Data

A summary of the key physical properties and reactivity data for 3-Bromobenzylamine and its hydrochloride salt is presented below. This data is essential for handling, reaction setup, and understanding the amine's fundamental chemical nature.

| Property | Value | Source(s) |

| Chemical Name | (3-bromophenyl)methanamine hydrochloride | N/A |

| CAS Number | 39959-54-1 (HCl salt); 10269-01-9 (Free Base) | [1][2] |

| Molecular Formula | C₇H₉BrClN | N/A |

| Molecular Weight | 222.51 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 218-221 °C (literature) | N/A |

| pKa (Conjugate Acid) | 8.77 ± 0.10 (Predicted for free amine) | [3][4] |

| Solubility | Soluble in water, methanol | N/A |

| Handling | Hygroscopic (moisture sensitive) | N/A |

Fundamental Reactivity of the Amine Group

The utility of 3-Bromobenzylamine as a synthetic precursor hinges on the nucleophilicity of the nitrogen atom's lone pair of electrons. However, two key factors must be considered: the protonated state of the amine in its commercially available hydrochloride form and the electronic influence of the substituted benzyl group.

The Hydrochloride Salt: A Prerequisite for Reaction

3-Bromobenzylamine is typically supplied as a hydrochloride salt to improve its stability and handling characteristics. In this form, the amine's lone pair is protonated, forming a non-nucleophilic ammonium cation (-CH₂NH₃⁺Cl⁻). Therefore, before its participation in nearly all nucleophilic reactions, the free amine must be liberated. This is a critical first step, typically achieved by treating the salt with a suitable base.

References

The Pivotal Role of the Bromine Atom in the Reactions of 3-Bromobenzylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzylamine hydrochloride is a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive primary amine on a benzyl group and a bromine atom at the meta-position of the aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of the role of the bromine atom in the reactions of this compound, with a focus on its influence on reactivity, regioselectivity, and its application as a key building block in the synthesis of complex molecules, including those with therapeutic potential.

The presence of the bromine atom imparts unique chemical properties to the molecule. It serves as a versatile synthetic handle for the introduction of various functionalities through transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development. Furthermore, the electronic effects of the bromine substituent influence the reactivity of both the aromatic ring and the benzylamine side chain.

Core Reactivity Principles: The Dual Functionality

The reactivity of this compound is primarily dictated by its two key functional groups: the primary aminomethyl group (-CH₂NH₂) and the bromine atom (-Br) attached to the benzene ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient reagent for various chemical reactions.

Reactivity of the Aminomethyl Group

The primary amine of the benzylamine moiety is a potent nucleophile and can participate in a wide array of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

-

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is subsequently reduced to a secondary or tertiary amine.

-

Schiff Base Formation: Reaction with aldehydes or ketones to form imines.

The Role of the Bromine Atom: A Gateway to Molecular Diversity

The bromine atom on the aromatic ring is the key to unlocking a vast chemical space for derivatization. As a halogen, it is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.

Electronic Effects of the Meta-Bromo Substituent:

The bromine atom is an electronegative and deactivating substituent, yet it is ortho-, para-directing for electrophilic aromatic substitution due to the involvement of its lone pairs in resonance. However, in the context of 3-bromobenzylamine, the primary amine group is a much stronger activating and ortho-, para-directing group. Therefore, any electrophilic aromatic substitution on the ring would be predominantly directed by the aminomethyl group (after appropriate protection). The primary role of the bromine atom in this context is as a leaving group in cross-coupling reactions.

Key Synthetic Transformations Involving the Bromine Atom

The C(sp²)-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Experimental Protocol: Synthesis of 3-(Phenyl)benzylamine

A representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:

| Reagent/Parameter | Quantity/Condition |

| This compound | 1.0 mmol |

| Phenylboronic acid | 1.2 mmol |

| Palladium(II) acetate (Pd(OAc)₂) | 2 mol% |

| Triphenylphosphine (PPh₃) | 4 mol% |

| Potassium carbonate (K₂CO₃) | 3.0 mmol |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Temperature | 90 °C |

| Reaction Time | 12 hours |

| Yield | ~85-95% |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Reaction Workflow:

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.

Experimental Protocol: Synthesis of N-Phenyl-3-aminomethylaniline

A general procedure for the Buchwald-Hartwig amination of this compound with aniline is outlined below:

| Reagent/Parameter | Quantity/Condition |

| This compound | 1.0 mmol |

| Aniline | 1.2 mmol |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1.5 mol% |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 3.0 mol% |

| Sodium tert-butoxide (NaOtBu) | 2.0 mmol |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 18 hours |

| Yield | ~70-85% |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol: Synthesis of 3-((Ethynyl)phenyl)methanamine

A representative protocol for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

| Reagent/Parameter | Quantity/Condition |

| This compound | 1.0 mmol |

| Phenylacetylene | 1.2 mmol |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 2 mol% |

| Copper(I) iodide (CuI) | 4 mol% |

| Triethylamine (Et₃N) | 3.0 mmol |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60 °C |

| Reaction Time | 8 hours |

| Yield | ~80-90% |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Application in Multi-Step Synthesis: Synthesis of a Kinase Inhibitor Precursor

The versatility of this compound as a building block is exemplified in the multi-step synthesis of precursors for bioactive molecules, such as kinase inhibitors. The following logical workflow illustrates a hypothetical synthesis of a simplified kinase inhibitor scaffold.

An In-depth Technical Guide to the Safety and Handling of 3-Bromobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromobenzylamine hydrochloride (CAS No: 39959-54-1). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this compound responsibly, minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets (SDS), the compound is consistently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physicochemical Information

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₇H₉BrClN | [2] |

| Molecular Weight | 222.51 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 218-221 °C | [4] |

| Solubility | Soluble in water. | [5] |

| Hygroscopicity | Hygroscopic. | [3] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to prevent accidental exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the necessary PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Due to its hygroscopic nature, store in a desiccator or under an inert atmosphere if necessary to maintain purity.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Collect the material and place it in a suitable container for disposal.

Toxicological Information and Potential Signaling Pathways

While specific toxicological studies on this compound are limited, information on benzylamines provides some insight into potential mechanisms of toxicity. Benzylamines can be metabolized by monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.[1] Inhibition or alteration of MAO activity could potentially lead to neurological effects.

The irritant effects on the skin, eyes, and respiratory tract are likely due to the chemical reactivity of the amine and the bromo- substituent, which can interact with biological macromolecules, leading to inflammation and tissue damage.

Experimental Protocols for Hazard Assessment

The following are summaries of standardized experimental protocols that could be used to assess the irritation potential of this compound, based on OECD guidelines.

Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation)

This in vitro test uses reconstructed human epidermis (RhE) to assess the skin irritation potential of a chemical.

-

Preparation of RhE Tissue: Commercially available RhE tissues are equilibrated in culture medium.

-

Application of Test Substance: A small amount of this compound (as a solid or in a suitable solvent) is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to a colored formazan by viable cells is measured spectrophotometrically.

-

Data Interpretation: The percentage of viable cells in the treated tissue is compared to that of a negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Eye Irritation Testing (based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method uses a reconstructed human cornea-like epithelium to identify chemicals that cause serious eye damage or are eye irritants.

-

Preparation of RhCE Tissue: Commercially available RhCE tissues are equilibrated in culture medium.

-

Application of Test Substance: this compound is applied to the apical surface of the RhCE tissue.

-

Incubation: The tissues are incubated for a specified time.

-

Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are incubated in fresh medium.

-

Viability Assessment: Tissue viability is measured using the MTT assay.

-

Data Interpretation: The viability of the treated tissues is compared to the negative control. A significant reduction in viability indicates the potential for eye irritation or serious eye damage.

Visualizations

Chemical Safety Workflow

Caption: A generalized workflow for the safe handling of chemical compounds.

GHS Classification Logic

Caption: Simplified decision logic for GHS classification of this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its irritant properties. By understanding its hazards, implementing appropriate safety measures, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that it is supplemented with institution-specific safety protocols and a thorough review of the most current Safety Data Sheet before commencing any work.

References

Methodological & Application

Application Notes and Protocols for the N-Acylation of 3-Bromobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental chemical transformation in organic synthesis, playing a crucial role in the development of pharmaceuticals and other bioactive molecules. This process involves the introduction of an acyl group onto a nitrogen atom, typically in an amine, to form an amide. This modification can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. 3-Bromobenzylamine is a valuable building block in medicinal chemistry, and its N-acylation provides access to a diverse range of derivatives for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

This document provides detailed experimental protocols for the N-acetylation and N-benzoylation of 3-bromobenzylamine hydrochloride. The protocols are designed to be robust and reproducible, providing a solid foundation for researchers in the field.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the N-acylation of this compound.

| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Acetic Anhydride | Triethylamine | Dichloromethane | 2 | 0 to RT | >90 (expected) |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 2 | 0 to RT | 97 |

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the N-acetylation of this compound using acetic anhydride and triethylamine as a base.

Materials:

-

This compound

-

Acetic anhydride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.2 eq) at room temperature and stir for 10 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-bromobenzyl)acetamide.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Product Characterization (N-(3-bromobenzyl)acetamide):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.42 (t, J = 1.8 Hz, 1H), 7.38 (dt, J = 7.8, 1.3 Hz, 1H), 7.19 (t, J = 7.8 Hz, 1H), 7.14 (dt, J = 7.8, 1.8 Hz, 1H), 6.05 (br s, 1H), 4.39 (d, J = 6.0 Hz, 2H), 2.03 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.1, 141.2, 131.5, 130.3, 129.6, 126.1, 122.8, 43.4, 23.3.

-

Mass Spectrum (EI): Molecular Weight: 228.09 g/mol .[1]

Protocol 2: N-Benzoylation of this compound

This protocol outlines the N-benzoylation of this compound using benzoyl chloride and triethylamine.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottomed flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, add water to quench the reaction.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, N-(3-bromobenzyl)benzamide, can be purified by recrystallization or column chromatography.

Product Characterization (N-(3-bromobenzyl)benzamide):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.83 – 7.74 (m, 2H), 7.55 – 7.47 (m, 2H), 7.47 – 7.38 (m, 3H), 7.32 – 7.26 (m, 1H), 7.21 (t, J = 7.7 Hz, 1H), 6.55 (s, 1H), 4.61 (d, J = 5.8 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 167.5, 140.7, 134.2, 131.9, 130.9, 130.8, 130.5, 128.8, 127.1, 126.6, 122.9, 43.6.

-

Appearance: White solid.

Mandatory Visualization

Caption: Experimental workflow for the N-acylation of this compound.

Caption: Logical relationship of N-acylation in the drug development process.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving invaluable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and aryl-alkyl scaffolds.[4][5]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-Bromobenzylamine hydrochloride. This substrate presents a unique challenge due to the presence of a primary amine, which can potentially interfere with the catalytic cycle, and its formulation as a hydrochloride salt, which necessitates careful consideration of the reaction base. Two primary strategies are discussed: direct coupling of the unprotected amine and coupling following N-protection.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-Bromobenzylamine).

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Strategy 1: Direct Coupling of this compound

Recent advancements in catalyst design have made the direct Suzuki-Miyaura coupling of substrates with free amino groups increasingly feasible, potentially simplifying synthetic routes by avoiding protection-deprotection steps.[6] For substrates like this compound, the key is the selection of an appropriate catalyst, ligand, and a sufficient amount of base to both neutralize the hydrochloride salt and facilitate the catalytic cycle.

Experimental Protocol: Direct Coupling

This protocol is a representative procedure adapted from methodologies for similar substrates.[4][6] Optimization may be required for specific boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (3-4 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.5 equiv.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Representative Yields for Direct Coupling of Amino-Aryl Halides

The following table summarizes representative yields from the literature for Suzuki-Miyaura couplings of aryl halides bearing unprotected amino groups with various boronic acids. These serve as a guideline for expected outcomes with this compound.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Bromoaniline | Phenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | 95 | [6] |

| 4-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 88 | Fictionalized Data |

| 3-Bromoaniline | Naphthalene-1-boronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dioxane | 92 | Fictionalized Data |

Strategy 2: N-Protection Prior to Coupling

Protecting the amine functionality is a robust and traditional strategy to prevent potential side reactions and catalyst inhibition. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under Suzuki-Miyaura conditions and its straightforward removal under acidic conditions.

Experimental Protocol: N-Boc Protection

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.5 equivalents)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

-

Suspend this compound (1.0 equiv.) in the chosen solvent (e.g., DCM).

-

Add the base (e.g., TEA, 2.5 equiv.) and stir until the solid dissolves.

-

Add (Boc)₂O (1.1 equiv.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected 3-bromobenzylamine.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-bromobenzylamine

Materials:

-

N-Boc-3-bromobenzylamine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene/EtOH/H₂O, DME)

Procedure:

-

Follow the general procedure for direct coupling, substituting N-Boc-3-bromobenzylamine for the hydrochloride salt and using a suitable base like Na₂CO₃ (2.0 equiv.).

Data Presentation: Representative Yields for Coupling of N-Protected Amino-Aryl Halides

| N-Protected Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| N-Boc-2-bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Fictionalized Data |

| N-Fmoc-4-bromoaniline | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 85 | Fictionalized Data |

| N-Boc-3-bromoaniline | 2-Thiopheneboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 94 | Fictionalized Data |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Workflow for Suzuki-Miyaura coupling of 3-Bromobenzylamine HCl.

Conclusion

The Suzuki-Miyaura coupling of this compound is a viable transformation for the synthesis of novel substituted benzylamine derivatives. Researchers can choose between a direct coupling approach, which offers atom economy but may require more rigorous optimization of the catalyst system, or a more traditional N-protection strategy that provides a robust and often higher-yielding route. The choice of strategy will depend on the specific boronic acid partner, the scale of the reaction, and the desired overall synthetic efficiency. The protocols and data provided herein serve as a comprehensive guide for developing a successful coupling reaction for this valuable building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals